molecular formula C18H17ClN2O2 B2988800 (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide CAS No. 391218-07-8

(Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide

Cat. No.: B2988800
CAS No.: 391218-07-8
M. Wt: 328.8
InChI Key: FYCQGVUGDJXXDD-KAMYIIQDSA-N
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Description

(Z)-3-(5-(3-Chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide is a synthetic small molecule featuring a furan-acrylamide scaffold, designed for advanced chemical and pharmacological research. This compound is characterized by a (Z)-configured 2-cyanoacrylamide group, a motif recognized for its potential in reversible covalent inhibition . The 3-chlorophenyl substituent and the diethylamide group contribute to its unique electronic properties and lipophilicity, making it a valuable scaffold for exploring structure-activity relationships. Research Applications and Value: The core structure of this compound is of significant interest in medicinal chemistry. The 2-cyanoacrylamide moiety is a key functional group in the development of reversible covalent inhibitors, which can offer enhanced selectivity and potency for targeting cysteine residues in enzymes such as kinases . Furthermore, molecules based on the 3-(aryl)furan-2-yl-acrylamide structure have demonstrated notable biological activities in scientific literature, serving as positive allosteric modulators (PAMs) for specific receptors like the α7 nicotinic acetylcholine receptor (nAChR) . Research on these analogs has shown potential in modulating pathways related to chronic pain, inflammation, and anxiety-like behaviors in preclinical models . Handling and Usage: This product is intended for research purposes only. It is not designed for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-3-21(4-2)18(22)14(12-20)11-16-8-9-17(23-16)13-6-5-7-15(19)10-13/h5-11H,3-4H2,1-2H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCQGVUGDJXXDD-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C\C1=CC=C(O1)C2=CC(=CC=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-chlorophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a 3-chlorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Addition of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction, typically using cyanide salts.

    Formation of the acrylamide moiety: The final step involves the reaction of the furan derivative with diethylamine and acryloyl chloride under basic conditions to form the acrylamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or aldehyde.

    Substitution: The 3-chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and inflammatory conditions, due to its ability to modulate specific molecular pathways.

Industry

In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Furan and Aryl Groups

Key Compounds :

(Z)-3-(3-Chlorophenyl)-2-(5-(3-Chlorophenyl)-4-Cyano-2-Phenylfuran-3-yl)-3-Hydroxyacrylamide (3o) Structure: Features a hydroxyl group at C3 and a 4-cyano-2-phenylfuran substituent. Properties: Moderate yield (65%), pale yellow solid, LC-MS m/z 564.0 (Calcd: 564.9582) .

3-(5-(2-Chlorophenyl)Furan-2-yl)-N-Phenylacrylamide Structure: Chlorine at the 2-position of the phenyl ring; lacks a cyano group and diethyl substituents. Properties: Molecular weight 323.8, C19H14ClNO2 . Comparison: The 2-chlorophenyl configuration may alter electronic effects (e.g., resonance vs. inductive) compared to the 3-chlorophenyl group in the target compound.

N-(3-Chlorophenyl)-N-(Tetrahydro-2-Oxo-3-Furanyl)-Cyclopropanecarboxamide (Cyprofuram) Structure: Cyclopropane carboxamide core with a tetrahydrofuran ring. Use: Agrochemical (fungicide) . Comparison: The absence of an acrylamide backbone and cyano group limits direct structural relevance but highlights the agrochemical utility of chlorophenyl-furan hybrids.

Functional Group Modifications

Cyano vs. Other Electron-Withdrawing Groups :
  • In contrast, (2Z)-N-(2,3-Dichlorophenyl)-3-(2-Furyl)-2-(5-Phenyl-1H-Tetrazol-1-yl)Acrylamide () replaces the cyano group with a tetrazole ring, which offers hydrogen-bonding capabilities but reduces steric bulk .
N,N-Diethyl vs. Other Amide Substituents :
  • The N,N-diethyl groups in the target compound increase lipophilicity, favoring membrane permeability.
  • Analogs like N-(2,4-Dimethylphenyl)acrylamide () exhibit bulkier aryl substituents, which may hinder rotational freedom and alter binding affinities .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (%) Key Spectral Data (HRMS)
Target Compound C20H18ClN2O2 353.8 3-ClPh-furan, CN, N,N-diethyl N/A N/A
(Z)-3-(3-ClPh)-2-(5-(3-ClPh)-4-CN-2-PhFuran) C26H17Cl2N2O3 487.3 3-ClPh, CN, OH 65 564.9582 [M+H]+
3-(5-(2-ClPh)Furan-2-yl)-N-PhAcrylamide C19H14ClNO2 323.8 2-ClPh, NHPh N/A N/A

Table 2: Functional Group Impact on Properties

Functional Group Example Compound Effect on Properties
Cyano (-CN) Target Compound Increases electrophilicity, stabilizes charge
Tetrazole Enhances hydrogen bonding, adds bulk
N,N-Diethyl Target Compound Boosts lipophilicity, improves bioavailability
Hydroxyl (-OH) Compound 3o () Increases polarity, reduces membrane permeation

Research Findings and Implications

  • Stereochemistry : The Z-configuration in acrylamides is often thermodynamically less favored than E-isomers but can exhibit superior bioactivity due to restricted rotation .
  • Chlorophenyl Position : 3-Chlorophenyl groups (target compound) may offer better π-π stacking in protein binding compared to 2-chlorophenyl analogs () .
  • Agrochemical Potential: Structural parallels with cyprofuram () suggest the target compound could be optimized for fungicidal activity by modifying the furan substituents .

Biological Activity

Synthesis

The synthesis of (Z)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N,N-diethylacrylamide typically involves the reaction of furan derivatives with cyanoacrylamides. The process may include several steps, such as:

  • Formation of the furan derivative : This can be achieved through various methods, including cyclization reactions involving substituted phenyl compounds.
  • Introduction of the cyano group : This step often utilizes nucleophilic substitution methods to attach the cyano functionality to the acrylamide backbone.
  • Final modifications : These may include the introduction of diethyl groups to complete the structure.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Some studies have reported that acrylamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal strains, suggesting potential applications in treating infections.

Case Studies

  • Antitumor Activity : A study published in a peer-reviewed journal evaluated the cytotoxic effects of a related compound on human cancer cell lines. The results indicated significant inhibition of cell viability at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest.
    Cell LineIC50 (µM)Mechanism
    MCF-7 (Breast)15Apoptosis induction
    HeLa (Cervical)10Cell cycle arrest
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of related furan-based compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
    PathogenMIC (µg/mL)
    Staphylococcus aureus8
    Escherichia coli16

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of acrylamide derivatives. Key findings include:

  • Structure-Activity Relationship (SAR) : Studies have shown that modifications on the phenyl ring significantly affect both anticancer and antimicrobial activities. For instance, substituents that enhance electron density tend to improve biological efficacy.
  • In Vivo Studies : Preliminary in vivo studies in animal models suggest that these compounds could be effective in reducing tumor size without significant toxicity, indicating a favorable therapeutic index.

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